3H-Indazol-3-one, 1-ethenyl-1,2-dihydro-
Description
3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- is an organic compound with the molecular formula C7H6N2O . It is also known by other names such as 3-Indazolinone, Indazolinone, 1H-Indazol-3-ol, 3-Hydroxy-1H-indazole, 3-Oxo-1,2-indazole, 1,2-Dihydro-3H-indazol-3-one, 2,3-Dihydro-1H-indazol-3-one, and 1,2-Dihydroindazol-3-one .
Synthesis Analysis
The synthesis of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A photochemical method has also been reported where o-nitrosobenzaldehyde, a useful reactive intermediate for the synthesis of nitrogen heterocycles, is generated in situ from o-nitrobenzyl alcohols for the construction of 1,2-dihydro-3H-indazol-3-ones using an aqueous solvent at room temperature .Molecular Structure Analysis
The molecular structure of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- include N–N bond formation between primary amines and nitrosos . The reaction proceeds via o-nitrosobenzaldehyde as the key intermediate .Physical And Chemical Properties Analysis
The molecular weight of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- is 134.1353 . Further physical and chemical properties were not found in the search results.Future Directions
The future directions in the research and application of 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- could involve further exploration of its medicinal applications given the wide variety of medicinal applications of indazole-containing heterocyclic compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
properties
IUPAC Name |
1-ethenyl-2H-indazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)9(12)10-11/h2-6H,1H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJLGLQWLFSJPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409028 | |
Record name | 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- | |
CAS RN |
62642-79-9 | |
Record name | 3H-Indazol-3-one, 1-ethenyl-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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